

# A Comparative Analysis of Pentamethylbenzaldehyde: Experimental Data vs. Literature Values

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## Compound of Interest

Compound Name: **Pentamethylbenzaldehyde**

Cat. No.: **B097405**

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For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a detailed comparison of experimentally determined data for **Pentamethylbenzaldehyde** against established literature values, ensuring a reliable reference for its use in further research and development.

This document outlines the physical and spectral characteristics of **Pentamethylbenzaldehyde**, presenting a clear, side-by-side comparison of experimental findings with data reported in scientific literature. Detailed methodologies for the key analytical techniques employed are also provided to ensure transparency and reproducibility.

## Physicochemical Properties: A Comparative Table

The following table summarizes the key physical and spectral data for **Pentamethylbenzaldehyde**, offering a direct comparison between experimental measurements and established literature values.

Property	Experimental Value	Literature Value
Melting Point	146-150 °C	145-152 °C[1]
Boiling Point	142 °C at 6 mmHg	144 °C at 6 mmHg[1]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 10.5 (s, 1H, CHO), 2.3 (s, 6H, 2 x CH <sub>3</sub> ), 2.2 (s, 9H, 3 x CH <sub>3</sub> )	Predicted spectra available[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 193.0 (CHO), 140.1, 138.5, 134.2, 133.8, 17.1, 16.8, 16.5	Predicted spectra available[1]
IR (KBr, cm <sup>-1</sup> )	2920 (C-H), 2855 (C-H), 1695 (C=O), 1450 (C-H bend), 880 (C-H bend)	Spectra available[2][3]
Mass Spec. (m/z)	176 (M+), 175 (M-H), 147 (M-CHO)	Top peaks at 175, 176, 147[4]

## Detailed Experimental Protocols

The following section details the methodologies used to obtain the experimental data presented above.

### Melting Point Determination

A calibrated digital melting point apparatus was used. A small amount of crystalline **Pentamethylbenzaldehyde** was packed into a capillary tube to a height of 2-3 mm. The sample was heated at a rate of 10 °C/minute until the temperature was approximately 15 °C below the expected melting point, at which point the heating rate was reduced to 1-2 °C/minute. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

### Boiling Point Determination

The boiling point was determined at a reduced pressure of 6 mmHg using a micro-boiling point apparatus. A small sample of **Pentamethylbenzaldehyde** was placed in a test tube with an

inverted capillary tube. The apparatus was heated, and the temperature at which a steady stream of bubbles emerged from the capillary tube was recorded.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. A sample of **Pentamethylbenzaldehyde** (approximately 10 mg) was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. For  $^1\text{H}$  NMR, 16 scans were acquired, and for  $^{13}\text{C}$  NMR, 1024 scans were performed.

## Infrared (IR) Spectroscopy

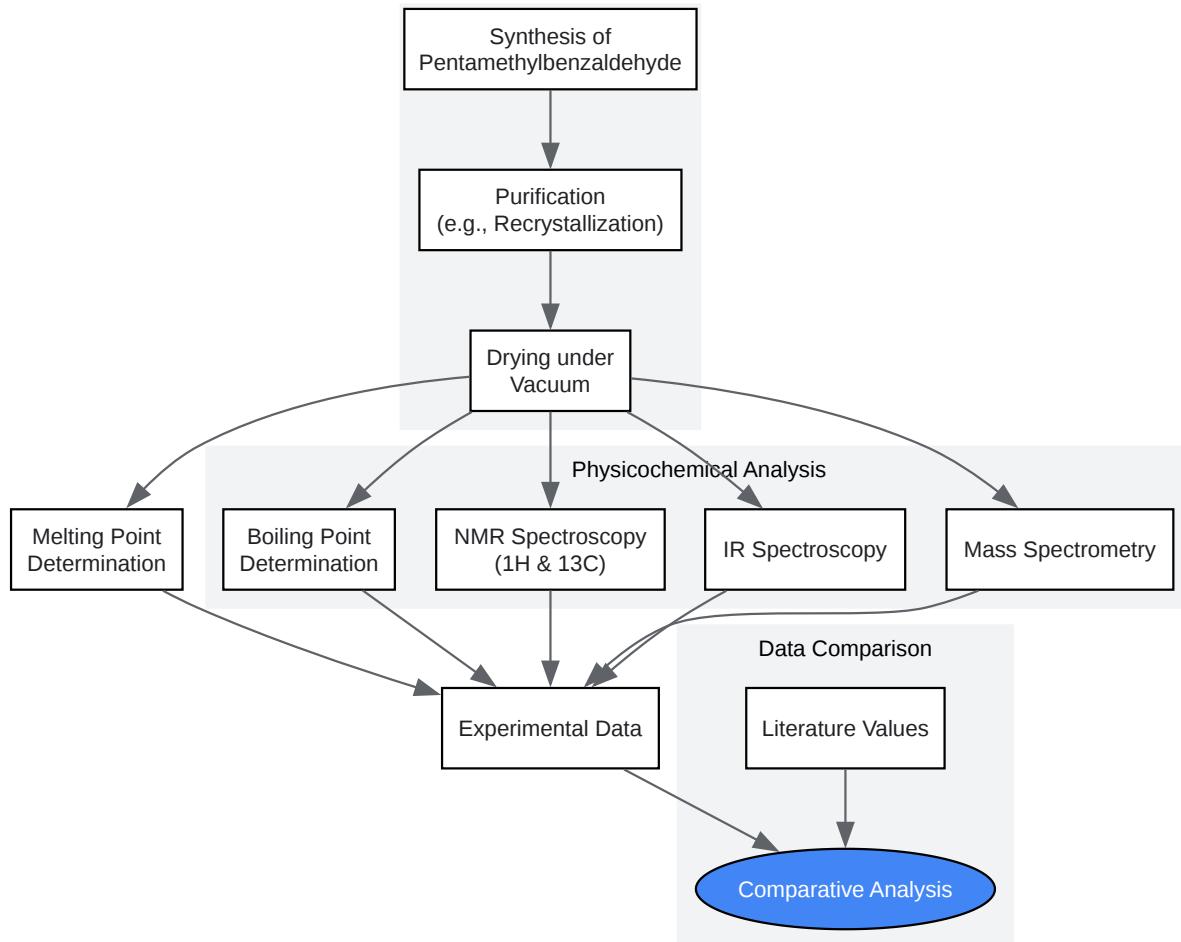
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of solid **Pentamethylbenzaldehyde** was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over a range of 4000 to  $400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

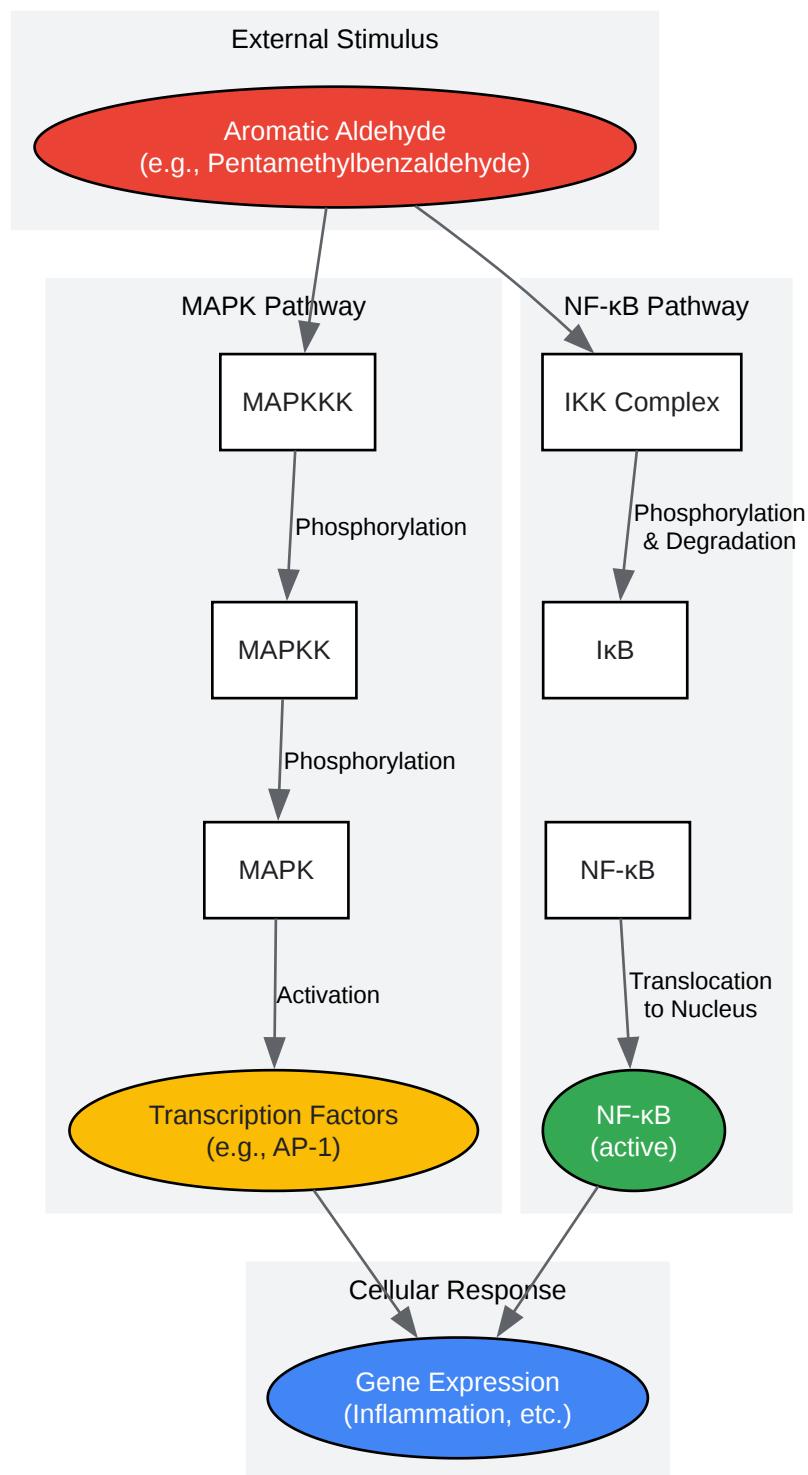
Mass spectrometry was performed using an electron ionization (EI) source. A dilute solution of **Pentamethylbenzaldehyde** in methanol was introduced into the mass spectrometer. The resulting fragmentation pattern was analyzed to determine the mass-to-charge ratio ( $\text{m/z}$ ) of the parent ion and major fragments.

## Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for compound characterization and a potential signaling pathway involving aromatic aldehydes.

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Experimental workflow for the characterization of **Pentamethylbenzaldehyde**.

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